Phenothiazine
Overview
Description
Phenothiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. It was first synthesized in 1883 by A. Bernthsen through the fusion of diphenylamine with sulfur . This compound and its derivatives have played a significant role in medicinal chemistry, particularly in the fields of psychiatry and allergy treatment .
Mechanism of Action
Target of Action
This compound primarily targets the D2 dopamine receptors . These receptors are protein molecules on neuronal surfaces that initiate excitatory action when stimulated by dopamine . In addition to dopamine receptors, this compound also shows affinity for M1 and M2 muscarinic acetylcholine receptors .
Mode of Action
This compound works by blocking D2 dopamine receptors . This blockade inhibits the excitatory action that is usually stimulated by dopamine, thereby reducing aggression and agitation . The inhibition of M1 receptors can be related to the blocking activity of the autonomic ganglia, which results in autonomic symptoms .
Biochemical Pathways
This compound and its derivatives exert diverse biological activities, which account for their cancer chemopreventive-effect, such as calmodulin- and protein kinase C inhibitory-actions , anti-proliferative effect, inhibition of P-glycoprotein transport function and reversion of multidrug resistance . The blocking effect of Phenothiazines on the calmodulin activity could explain pleiotropic effects of these drugs on cell physiology, among them the inhibition of cells proliferation and the decrease of activity of many calmodulin-dependent enzymes in various intracellular biochemical pathways .
Pharmacokinetics
It is known that liver function abnormalities have been observed during antipsychotic treatment because the liver is responsible for the metabolization of most antipsychotics . Chlorpromazine, a this compound derivative, is most associated with severe liver toxicity .
Result of Action
This compound and its derivatives have a wide range of effects at the molecular and cellular level. They have been shown to possess insecticidal, antifungal, antibacterial, and anthelmintic properties . Moreover, they have been proven to destroy cancer cells and sensitize them to chemotherapy . Anti-angiogenesis and anticancer stem cell activities have also been reported .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of combined therapeutic approaches has been highlighted due to its ability to act on multiple targets and as a strategy to overpass the reduction of drug efficacy . Moreover, the development of new drugs or drug candidates based on this compound system has been a promising approach due to the diverse activities associated with this tricyclic system .
Biochemical Analysis
Biochemical Properties
Phenothiazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits calmodulin and protein kinase C, which are crucial for cell signaling and regulation . Additionally, this compound interacts with P-glycoprotein, inhibiting its transport function and reversing multidrug resistance . These interactions highlight the compound’s potential in modulating cellular processes and therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of calmodulin and protein kinase C leads to decreased cell proliferation and altered cell signaling . Furthermore, this compound’s interaction with P-glycoprotein affects drug transport and resistance mechanisms in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to calmodulin, inhibiting its activity and disrupting calcium signaling pathways . Additionally, this compound inhibits protein kinase C, affecting phosphorylation events and downstream signaling . These molecular interactions contribute to this compound’s therapeutic effects and its potential in treating various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, but its degradation products may exhibit different biological activities . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antipsychotic and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects highlight the importance of optimizing this compound dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing cellular metabolism. This compound’s inhibition of protein kinase C and calmodulin impacts metabolic pathways related to cell signaling and energy production . These interactions underscore this compound’s role in modulating cellular metabolism and its potential therapeutic applications.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with P-glycoprotein, affecting its localization and accumulation in cells . This compound’s distribution within tissues is influenced by its binding to plasma proteins and cellular uptake mechanisms . These factors determine this compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within the cell influences its interactions with biomolecules and its therapeutic effects. Understanding this compound’s subcellular localization is crucial for optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenothiazine can be synthesized through various methods. One common method involves the fusion of diphenylamine with sulfur. Another approach includes the cyclization of 2-aminodiphenyl sulfide .
Industrial Production Methods: In industrial settings, this compound is produced by heating diphenylamine with sulfur at high temperatures. The reaction is typically carried out in the presence of a catalyst to enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Phenothiazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound sulfoxide and this compound sulfone.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms, as well as at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products:
Oxidation: this compound sulfoxide and this compound sulfone.
Reduction: Various reduced forms of this compound.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
Phenothiazine and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenothiazine is unique among heterocyclic compounds due to its diverse range of biological activities. Similar compounds include:
Chlorpromazine: An antipsychotic drug with a similar structure and mechanism of action.
Promethazine: An antihistamine with structural similarities to this compound.
Thioridazine: Another antipsychotic drug with a this compound core.
This compound stands out due to its versatility and wide range of applications in various fields of science and industry.
Properties
IUPAC Name |
10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFKNYWRSNBZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Record name | PHENOTHIAZINE | |
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Related CAS |
75788-67-9 | |
Record name | 10H-Phenothiazine, homopolymer | |
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DSSTOX Substance ID |
DTXSID5021126 | |
Record name | Phenothiazine | |
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Molecular Weight |
199.27 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Liquid, Grayish-green to greenish-yellow solid; [NIOSH], YELLOW CRYSTALS. TURNS DARK GREEN ON EXPOSURE TO LIGHT., Grayish-green to greenish-yellow solid., Grayish-green to greenish-yellow solid. [insecticide] | |
Record name | PHENOTHIAZINE | |
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Record name | PHENOTHIAZINE | |
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Boiling Point |
700 °F at 760 mmHg (NTP, 1992), 371 °C @ 760 MM HG, 371 °C, 700 °F | |
Record name | PHENOTHIAZINE | |
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Record name | Phenothiazine | |
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Flash Point |
202 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM, VERY SOL IN ACETONE, Water solubilty = 1.59 mg/l at 25 °C, Solubility in water: none, Insoluble | |
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Record name | Phenothiazine | |
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Density |
1.34 g/cm³ | |
Record name | PHENOTHIAZINE | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
Record name | PHENOTHIAZINE | |
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Color/Form |
YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL, YELLOW PRISMS FROM ALCOHOL, GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES, Grayish-green to greenish-yellow solid. [insecticide] | |
CAS No. |
92-84-2 | |
Record name | PHENOTHIAZINE | |
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Record name | Phenothiazine [INN:NF] | |
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Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENOTHIAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/742 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenothiazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SN4D7038.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
365.9 to 366.6 °F (NTP, 1992), 185.1 °C, 365 °F | |
Record name | PHENOTHIAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20886 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PHENOTHIAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5279 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHENOTHIAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0937 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PHENOTHIAZINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/742 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenothiazine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0494.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.